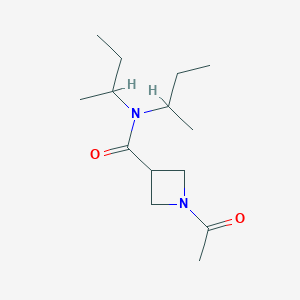![molecular formula C29H30N2O5 B6502580 3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one CAS No. 920440-69-3](/img/structure/B6502580.png)
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one, commonly known as 3,4-DMPC, is a chemical compound that has been studied for its potential use in various scientific applications. It is a member of the class of compounds known as chromenes, which are characterized by the presence of a chromene ring system. 3,4-DMPC has been studied for its ability to interact with various biological systems, such as enzymes, proteins, and DNA.
Wissenschaftliche Forschungsanwendungen
3,4-DMPC has been studied for its potential use in various scientific applications. It has been used in the study of enzymes and proteins, as well as in the study of DNA and RNA. It has also been studied for its potential use in drug delivery systems, as it has been found to interact with various biological systems. Additionally, 3,4-DMPC has been studied for its potential use in the study of cell signaling pathways and its potential role in the treatment of various diseases.
Wirkmechanismus
3,4-DMPC has been found to interact with various biological systems, including enzymes, proteins, and DNA. It has been found to interact with enzymes by binding to their active sites, which can then lead to changes in their activity. It has also been found to interact with proteins and DNA by binding to their active sites, which can then lead to changes in their activity. Additionally, 3,4-DMPC has been found to interact with cell signaling pathways, which can then lead to changes in the activity of various proteins and enzymes.
Biochemical and Physiological Effects
3,4-DMPC has been found to have various biochemical and physiological effects. It has been found to interact with enzymes, proteins, and DNA, which can then lead to changes in their activity. Additionally, it has been found to interact with cell signaling pathways, which can then lead to changes in the activity of various proteins and enzymes. Furthermore, it has been found to have anti-inflammatory and antioxidant effects, as well as the potential to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,4-DMPC in laboratory experiments has several advantages. It is relatively easy to synthesize and isolate, and it is relatively stable in solution. Additionally, it has been found to interact with various biological systems, which makes it useful for the study of enzymes, proteins, and DNA. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive, and it is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
The potential future directions for 3,4-DMPC are numerous. It has been found to interact with various biological systems, which could make it useful for the development of new drugs and drug delivery systems. Additionally, its anti-inflammatory and antioxidant effects could make it useful for the treatment of various diseases. Furthermore, its potential to inhibit the growth of certain types of cancer cells could make it useful for the development of new cancer treatments. Finally, its ability to interact with cell signaling pathways could make it useful for the study of various diseases and disorders.
Synthesemethoden
3,4-DMPC can be synthesized using a variety of methods. The most common method involves the reaction of 3,4-dimethoxybenzaldehyde and 4-phenylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature, and the product can then be isolated by filtration or crystallization. Other methods of synthesis, such as the reaction of 3,4-dimethoxybenzaldehyde with 4-phenylpiperazine in the presence of catalytic amounts of palladium or platinum, have also been reported.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-26-11-8-21(18-28(26)34-2)25-20-36-27-19-23(9-10-24(27)29(25)32)35-17-16-30-12-14-31(15-13-30)22-6-4-3-5-7-22/h3-11,18-20H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDHLSTGXHLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502507.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502521.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502529.png)




![(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502556.png)

![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine](/img/structure/B6502585.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide](/img/structure/B6502587.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6502590.png)

![(4Z)-4-[(furan-2-yl)methylidene]-12-[(4-methoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502625.png)